

Application Notes and Protocols for N-Carboxyethylrhodanine in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: *N*-Carboxyethylrhodanine

Cat. No.: B1346826

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **N-Carboxyethylrhodanine** (also known as Rhodanine-3-propanoic acid) in enzyme inhibition assays. This document includes detailed protocols for relevant assays, quantitative data for **N-Carboxyethylrhodanine** and related compounds, and diagrams of associated signaling pathways and experimental workflows.

Introduction to N-Carboxyethylrhodanine

N-Carboxyethylrhodanine belongs to the rhodanine class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities.^{[1][2]} Rhodanine derivatives have been extensively studied as inhibitors of various enzymes, making them promising candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.^[3] ^{[4][5]} **N-Carboxyethylrhodanine**, with its carboxylic acid moiety, offers a key structural feature for potential interactions with enzyme active sites.

Target Enzymes and Therapeutic Potential

Research indicates that rhodanine derivatives, including those structurally similar to **N-Carboxyethylrhodanine**, are potent inhibitors of several key enzymes.

Aldose Reductase

Aldose reductase (ALR2) is a primary target of interest for **N-Carboxyethylrhodanine** and its analogs.^{[6][7][8]} This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions.^[9] By converting excess glucose to sorbitol, aldose reductase contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.^{[9][10]} Inhibition of aldose reductase is therefore a critical therapeutic strategy for mitigating these complications.^{[1][7]}

Acetylcholinesterase

Derivatives of **N-Carboxyethylrhodanine** have also demonstrated inhibitory activity against acetylcholinesterase (AChE).^[5] AChE is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.^[11] Inhibitors of AChE are established treatments for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.^[11]

Carbonic Anhydrase

Certain rhodanine derivatives, particularly Rhodanine-N-carboxylate compounds, have shown selective inhibition of carbonic anhydrase (CA) isoforms, such as hCA II and the tumor-associated hCA IX.^{[12][13]} Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.^[12]

Quantitative Inhibition Data

The following table summarizes the inhibitory activities of **N-Carboxyethylrhodanine** derivatives and related rhodanine compounds against their target enzymes. While specific IC₅₀ or Ki values for **N-Carboxyethylrhodanine** are not extensively reported in publicly available literature, the data for structurally similar compounds provide a strong rationale for its investigation as an enzyme inhibitor.

Compound Class	Target Enzyme	Inhibitor	IC50 / Ki	Reference
Rhodanine-3-acetamide derivatives	Aldose Reductase (ALR2)	Compound 3f	0.12 ± 0.01 μM (IC50)	[3]
Rhodanine-3-acetamide derivatives	Aldose Reductase (ALR2)	Compound 3a	0.25 ± 0.04 μM (IC50)	[14]
Rhodanine-sulfonate hybrids	Aldose Reductase (ALR2)	Compound 6	0.43 μM (Ki)	[7]
Rhodanine-sulfonate hybrids	Aldose Reductase (ALR2)	Compound 8	0.48 μM (Ki)	[7]
3- α -Carboxy ethyl-rhodanine derivatives	Acetylcholinesterase (AChE)	Compound 3f	27.29 μM (IC50)	[5]
Rhodanine-N-carboxylate derivatives	Carbonic Anhydrase II (hCA II)	Compound 8db	4.7 μM (Ki)	[12]
Rhodanine-N-carboxylate derivatives	Carbonic Anhydrase II (hCA II)	Compound 6d	7.7 μM (Ki)	[12]
Rhodanine-N-carboxylate derivatives	Carbonic Anhydrase IX (hCA IX)	Highly selective inhibition	Not specified	[12]

Experimental Protocols

Detailed methodologies for performing enzyme inhibition assays with **N-Carboxyethylrhodanine** are provided below. These protocols are based on established methods for aldose reductase, acetylcholinesterase, and carbonic anhydrase.

Aldose Reductase Inhibition Assay

This protocol is adapted from methods used for screening rhodanine-based aldose reductase inhibitors.[3][8]

Materials:

- Recombinant human aldose reductase (ALR2)
- DL-Glyceraldehyde (substrate)
- NADPH (cofactor)
- **N-Carboxyethylrhodanine** (test inhibitor)
- Epalrestat or another known ALR2 inhibitor (positive control)
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)
- DMSO (for dissolving inhibitor)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **N-Carboxyethylrhodanine** in DMSO.
 - Prepare serial dilutions of the inhibitor in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare solutions of ALR2, DL-glyceraldehyde, and NADPH in phosphate buffer.
- Assay Setup (in a 96-well plate):
 - Blank: Phosphate buffer only.

- Control (No Inhibitor): ALR2, DL-glyceraldehyde, NADPH, and buffer with DMSO (vehicle).
- Test Sample: ALR2, DL-glyceraldehyde, NADPH, and the desired concentration of **N-Carboxyethylrhodanine**.
- Positive Control: ALR2, DL-glyceraldehyde, NADPH, and the known ALR2 inhibitor.
- Enzyme Reaction and Measurement:
 - Add the buffer, enzyme, and inhibitor (or vehicle) to the wells and pre-incubate at room temperature for 10-15 minutes.
 - Initiate the reaction by adding the substrate (DL-glyceraldehyde) and NADPH.
 - Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
 - Determine the percentage of inhibition for each concentration of **N-Carboxyethylrhodanine** relative to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity and inhibition.[\[5\]](#)

Materials:

- Acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI) (substrate)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- **N-Carboxyethylrhodanine** (test inhibitor)
- Rivastigmine or another known AChE inhibitor (positive control)
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0)
- DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

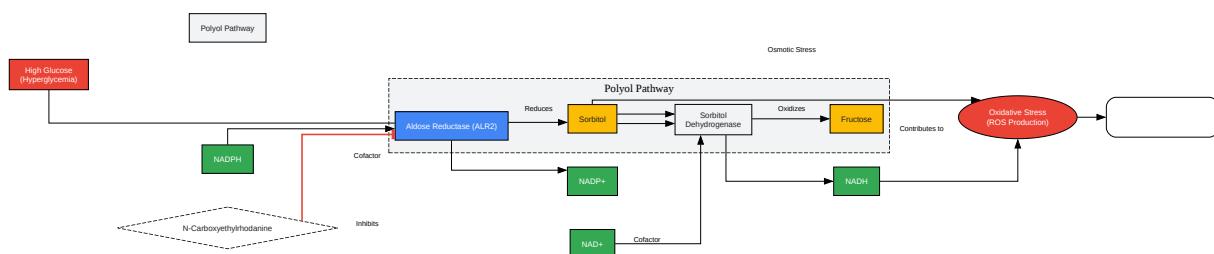
Procedure:

- Reagent Preparation:
 - Prepare stock solutions of **N-Carboxyethylrhodanine** and the positive control in DMSO.
 - Prepare working solutions by diluting the stocks in phosphate buffer.
 - Prepare solutions of AChE, ATCl, and DTNB in phosphate buffer.
- Assay Setup (in a 96-well plate):
 - Add the phosphate buffer, DTNB, and AChE solution to each well.
 - Add the inhibitor solution (or vehicle for control) to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
- Enzyme Reaction and Measurement:
 - Initiate the reaction by adding the substrate (ATCl).
 - Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Data Analysis:
 - Calculate the reaction rate from the change in absorbance over time.

- Calculate the percentage of inhibition for each inhibitor concentration.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

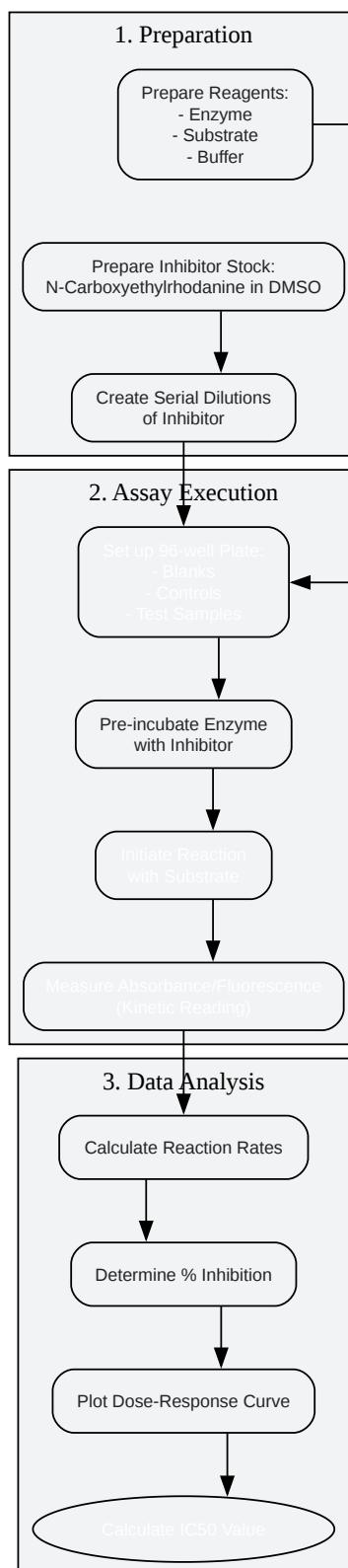
Signaling Pathway: Aldose Reductase and the Polyol Pathway



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Caption: The aldose reductase signaling pathway in diabetic complications.

Experimental Workflow: Enzyme Inhibition Assay



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Caption: General workflow for an in vitro enzyme inhibition assay.

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